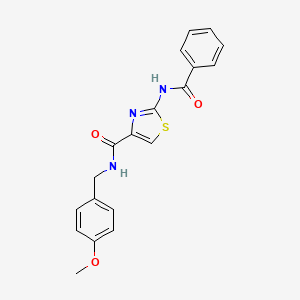

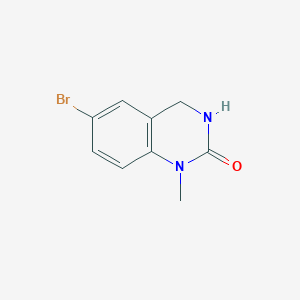

2-benzamido-N-(4-methoxybenzyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-benzamido-N-(4-methoxybenzyl)thiazole-4-carboxamide” is a chemical compound. It has been identified as a derivative of thiazole carboxamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, IR, and HRMS .

Chemical Reactions Analysis

While specific chemical reactions involving “2-benzamido-N-(4-methoxybenzyl)thiazole-4-carboxamide” are not mentioned in the search results, similar compounds have been evaluated for their reactivity. For example, a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized and evaluated for their in vitro antitubercular activity .

Aplicaciones Científicas De Investigación

Synthesis of Benzamides

Benzamides, including “2-benzamido-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide”, can be synthesized through direct condensation of carboxylic acids and amines . This method is highly efficient and eco-friendly, and it uses ultrasonic irradiation as a green and powerful technology . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

2. Construction of Novel Bridged Aromatic Ring-Fused Oxazocine Frameworks The compound can be used in the construction of novel bridged aromatic ring-fused oxazocine frameworks . This method features mild conditions, good functional group tolerance, and high yields of products .

Improvement of Skin Appearance

N-substituted sulfonyloxybenzylamines, which include “2-benzamido-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide”, are believed to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production .

4. Synthesis of Novel Bioactive Pyrimidine Derivatives The compound could be a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .

Pharmaceutical Applications

Many drug molecules prepared by pharmaceutical companies are attached to an amide group . Amide compounds are also widely used in industries such as paper, plastic, and rubber, and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, including “2-benzamido-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide”, also show antiplatelet activity .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “2-benzamido-N-(4-methoxybenzyl)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, the development of new highly selective CK1δ and ε specific inhibitors with biological activity has been suggested .

Propiedades

IUPAC Name |

2-benzamido-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)11-20-18(24)16-12-26-19(21-16)22-17(23)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFODWAKBJGPVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)

![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)

![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)